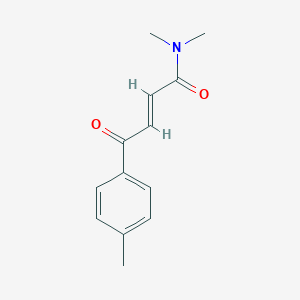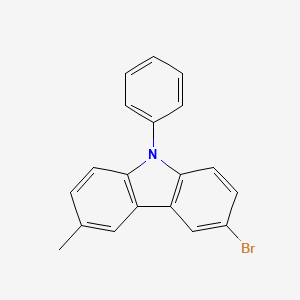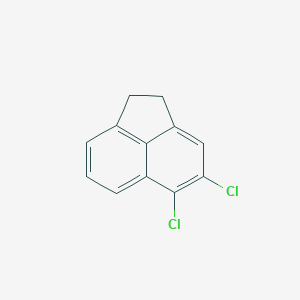
Dabigatrán Etil Éster N-Etoxi-Carbonil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethoxycarbonyl Dabigatran Ethyl Ester is a chemical compound with the molecular formula C30H33N7O5 and a molecular weight of 571.6 g/mol . It is a derivative of Dabigatran, an anticoagulant medication used to prevent and treat blood clots. This compound is primarily used as a reference standard in analytical method development and validation for pharmaceutical applications .
Aplicaciones Científicas De Investigación
N-Ethoxycarbonyl Dabigatran Ethyl Ester has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications and as a model compound for studying the pharmacokinetics and pharmacodynamics of Dabigatran.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry
Mecanismo De Acción
- N-Ethoxycarbonyl Dabigatran Ethyl Ester primarily targets thrombin, a key serine protease in the blood coagulation cascade .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
N-Ethoxycarbonyl Dabigatran Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of thrombin, a key enzyme in the coagulation cascade. Thrombin converts soluble fibrinogen into insoluble fibrin, leading to blood clot formation . N-Ethoxycarbonyl Dabigatran Ethyl Ester interacts with thrombin by mimicking the structure of fibrinogen, thereby inhibiting its activity. This interaction is crucial for its anticoagulant properties, making it a valuable compound in preventing thromboembolic events .
Cellular Effects
N-Ethoxycarbonyl Dabigatran Ethyl Ester influences various cellular processes, particularly those related to coagulation and hemostasis. By inhibiting thrombin, it prevents the activation of platelets and the conversion of fibrinogen to fibrin, thereby reducing clot formation . This compound also affects cell signaling pathways involved in coagulation, leading to altered gene expression and cellular metabolism. The inhibition of thrombin by N-Ethoxycarbonyl Dabigatran Ethyl Ester results in decreased expression of genes involved in coagulation and inflammation .
Molecular Mechanism
The molecular mechanism of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves its binding to the active site of thrombin, thereby inhibiting its enzymatic activity . This binding is facilitated by the structural similarity of N-Ethoxycarbonyl Dabigatran Ethyl Ester to fibrinogen, allowing it to compete with fibrinogen for thrombin binding. The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation. Additionally, N-Ethoxycarbonyl Dabigatran Ethyl Ester may also inhibit other enzymes involved in the coagulation cascade, further enhancing its anticoagulant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethoxycarbonyl Dabigatran Ethyl Ester can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that N-Ethoxycarbonyl Dabigatran Ethyl Ester maintains its anticoagulant properties over time, although its efficacy may decrease with prolonged storage. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of N-Ethoxycarbonyl Dabigatran Ethyl Ester in animal models vary with different dosages. At therapeutic doses, the compound effectively inhibits thrombin activity and prevents clot formation . At higher doses, toxic effects such as bleeding and impaired coagulation have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects. These findings are crucial for determining the appropriate dosage for therapeutic use .
Metabolic Pathways
N-Ethoxycarbonyl Dabigatran Ethyl Ester is metabolized primarily by esterases in the liver and intestines . The compound undergoes hydrolysis to form dabigatran, which is the active metabolite responsible for its anticoagulant effects. This metabolic pathway involves the conversion of N-Ethoxycarbonyl Dabigatran Ethyl Ester to dabigatran ethyl ester, followed by further hydrolysis to form dabigatran . The involvement of esterases in this process highlights the importance of these enzymes in the compound’s metabolism and its subsequent pharmacological effects .
Transport and Distribution
The transport and distribution of N-Ethoxycarbonyl Dabigatran Ethyl Ester within cells and tissues are facilitated by various transporters and binding proteins . The compound is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver and kidneys. Its distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . The compound’s localization and accumulation in specific tissues are crucial for its therapeutic effects and potential side effects .
Subcellular Localization
N-Ethoxycarbonyl Dabigatran Ethyl Ester is primarily localized in the cytoplasm of cells, where it exerts its anticoagulant effects . The compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles . Understanding the subcellular localization of N-Ethoxycarbonyl Dabigatran Ethyl Ester is essential for elucidating its mechanism of action and optimizing its therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves multiple steps, starting from the basic building blocks of the molecule. The synthetic route typically includes acylation, amidation, and esterification reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with temperature control ranging from ambient to elevated temperatures .
Industrial Production Methods
Industrial production of N-Ethoxycarbonyl Dabigatran Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under controlled conditions to meet regulatory standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Dabigatran Etexilate: A prodrug of Dabigatran, used as an anticoagulant.
Dabigatran Etexilate Mesylate: Another derivative of Dabigatran with similar anticoagulant properties
Uniqueness
N-Ethoxycarbonyl Dabigatran Ethyl Ester is unique due to its specific chemical structure, which includes an ethoxycarbonyl group. This structural modification provides distinct physicochemical properties, making it valuable for analytical and research purposes .
Propiedades
Número CAS |
1416446-40-6 |
|---|---|
Fórmula molecular |
C₃₀H₃₃N₇O₅ |
Peso molecular |
571.63 |
Sinónimos |
N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)


